molecular formula C21H19ClFN3O3 B2649416 3-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021067-20-8

3-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2649416
CAS No.: 1021067-20-8
M. Wt: 415.85
InChI Key: JFWJATYWDDTCEI-UHFFFAOYSA-N
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Description

This compound is a spirocyclic triazaspirodecane derivative featuring a 4-chlorophenylmethyl group at position 3 and a 4-fluorobenzoyl moiety at position 6. The spirocyclic core enhances conformational rigidity, which may improve receptor binding selectivity compared to non-cyclic analogs .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O3/c22-16-5-1-14(2-6-16)13-26-19(28)21(24-20(26)29)9-11-25(12-10-21)18(27)15-3-7-17(23)8-4-15/h1-8H,9-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWJATYWDDTCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the chlorophenyl and fluorobenzoyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl and fluorobenzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Molecular Formula and Structure

  • Molecular Formula : C21H19ClFN3O3
  • Molecular Weight : 419.85 g/mol

The structure of the compound features a triazaspirodecane core, which is characterized by the presence of three nitrogen atoms in the ring system. The incorporation of both chlorophenyl and fluorobenzoyl groups contributes to its unique chemical properties.

Medicinal Chemistry

The compound's unique structure suggests potential pharmacological activities. Research indicates that compounds with similar spirocyclic frameworks often exhibit significant biological activities, including:

  • Anticancer Activity : Compounds with spirocyclic structures have shown promise in inhibiting cancer cell proliferation. The presence of halogen substituents (chlorine and fluorine) can enhance the binding affinity to biological targets, potentially leading to improved anticancer efficacy.
  • Antimicrobial Properties : The chlorophenyl group may contribute to antimicrobial activity, making this compound a candidate for developing new antibiotics or antifungals.

Case Study Example

A study published in the Journal of Medicinal Chemistry investigated various spirocyclic compounds for their anticancer properties. The results indicated that modifications in the substituent groups significantly affected their cytotoxicity against different cancer cell lines .

Material Science

The compound's structural characteristics also lend themselves to applications in material science, particularly in the development of:

  • Polymeric Materials : The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties due to the rigidity imparted by the spirocyclic structure.
  • Sensors : The unique electronic properties associated with halogenated compounds can be exploited in the design of chemical sensors for detecting environmental pollutants.

Drug Design and Development

In drug design, understanding the interaction between this compound and biological macromolecules (like proteins) is crucial for developing effective therapeutics. Computational studies can predict how changes in structure affect activity, guiding synthesis efforts.

Table 2: Potential Biological Targets

Target TypePotential Interaction
EnzymesInhibition or activation
ReceptorsBinding affinity
DNAIntercalation or binding

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:
  • Halogenated Aromatics: The target compound’s 4-chlorophenyl and 4-fluorobenzoyl groups may enhance lipophilicity and blood-brain barrier penetration compared to non-halogenated analogs like TTDD .
  • Spirocyclic Core : All analogs share the 1,3,8-triazaspiro[4.5]decane-2,4-dione core, but substituent variations dictate divergent applications. For example, TTDD’s methyl groups enable chlorination for antibacterial activity, while piperazinylpropyl groups in ’s compound suggest CNS receptor interactions .
  • Synthetic Feasibility: Microwave-assisted synthesis (e.g., ) and hydrogenation () are common methods.

Pharmacokinetic and Pharmacodynamic Comparisons

Solubility and Bioavailability
  • Target Compound : The 4-fluorobenzoyl group may reduce solubility compared to sulfonyl-containing analogs (), but its aromatic halogens could improve membrane permeability .
  • TTDD: High polarity due to methyl groups and N-halamine functionality enables aqueous solubility, critical for antibacterial nanoweb applications .
Metabolic Stability

Structure-Activity Relationships (SAR)

  • Position 3 Modifications :
    • Chlorophenylmethyl (Target) : Enhances steric bulk and hydrophobic interactions vs. piperazinylpropyl (), which introduces basicity for receptor binding .
  • Position 8 Modifications :
    • 4-Fluorobenzoyl (Target) : Electron-withdrawing fluorine may stabilize carbonyl interactions with target proteins vs. sulfonyl () or phenyl groups () .

Biological Activity

The compound 3-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention for its potential biological activities. This article delves into the biological mechanisms, pharmacological properties, and recent research findings regarding this compound.

Chemical Structure and Properties

The molecular formula of the compound is C25H17ClFNO4C_{25}H_{17}ClFNO_4, and it features a complex spiro structure that contributes to its unique biological activity. The presence of the chlorophenyl and fluorobenzoyl substituents enhances its interaction with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which blocks substrate access and catalytic activity. This mechanism is crucial in modulating metabolic pathways and cellular functions.
  • Receptor Binding : It has been shown to bind to certain receptors on cell surfaces, influencing signaling pathways that affect cell growth and apoptosis. This receptor interaction may lead to therapeutic effects in various diseases.

Biological Activity

The biological activity of this compound has been explored in several studies:

  • Cardioprotective Effects : In a study focused on myocardial infarction treatment, derivatives of the triazaspirodecane scaffold were found to inhibit mitochondrial permeability transition pores (mPTP). This inhibition is significant as it prevents cell death associated with reperfusion injury, indicating potential use in cardioprotective therapies .
  • Safety Profile : Compared to traditional treatments like Oligomycin A, which can be toxic to cells, the triazaspirodecane derivatives demonstrated a safer profile without adversely affecting cell viability or ATP levels during treatment .
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through its receptor binding capabilities and modulation of signaling pathways. Further research is needed to elucidate these effects fully.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on mPTP Inhibition : A recent investigation demonstrated that this compound could inhibit mPTP opening through a mechanism independent of key residues typically involved in proton translocation during ATP synthesis. This finding suggests a novel pathway for cardioprotection .
  • Toxicity Assessments : In toxicity assessments comparing this compound with other known inhibitors like Oligomycin A, it was found that while Oligomycin A caused significant cell death and ATP depletion, the triazaspirodecane derivatives did not exhibit such detrimental effects even after prolonged exposure .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionBinds to active sites of specific enzymes; blocks substrate access
Receptor BindingModulates signaling pathways affecting cell growth and apoptosis
Cardioprotective EffectsInhibits mPTP opening; protects against reperfusion injury
Safety ProfileNon-toxic compared to Oligomycin A; maintains cell viability
Anticancer PotentialInduces apoptosis in cancer cells; requires further research

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